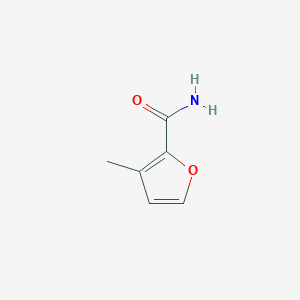

3-Methylfuran-2-carboxamide

描述

Context within Furan (B31954) Carboxamide Chemistry

Furan carboxamides represent a significant class of organic compounds characterized by a furan ring linked to a carboxamide functional group. smolecule.com This class of compounds is of considerable interest to researchers due to the versatile chemical reactivity of the furan ring and the hydrogen-bonding capabilities of the carboxamide group. vulcanchem.com These characteristics make furan carboxamides valuable in the design of molecules that can interact with biological targets. vulcanchem.com

The synthesis of furan carboxamides can be achieved through various chemical routes. smolecule.com A common method involves the reaction of a furan-carboxylic acid with an appropriate amine. Specifically for 3-Methylfuran-2-carboxamide, a primary synthetic route is the reaction of 3-methylfuran-2-carboxylic acid with ammonia (B1221849). vulcanchem.com The presence of the methyl group at the 3-position of the furan ring in this compound influences the electron distribution and steric interactions of the molecule, which can in turn affect its reactivity and binding affinity to target structures. vulcanchem.com

Furan carboxamides have been investigated for a range of potential applications, from materials science to pharmaceuticals. vulcanchem.com In medicinal chemistry, the carboxamide group is a key feature, acting as a hydrogen-bond donor and acceptor, which can be crucial for the affinity of a drug to its target. vulcanchem.com

Overview of Scholarly Investigation and Research Significance

The scholarly significance of this compound is prominently highlighted by its use as a foundational scaffold in the development of therapeutic agents. A key area of investigation has been its application in the synthesis of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). nih.gov

A notable study in the Journal of Medicinal Chemistry detailed the development of novel, central nervous system (CNS) penetrant mGlu1 PAMs based on an N-(3-chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide scaffold. nih.govacs.org This research underscores the importance of the this compound core in creating compounds with the potential to treat neurological and psychiatric disorders, such as schizophrenia. nih.govresearchgate.net The study successfully developed a potent mGlu1 PAM, demonstrating that the this compound scaffold is a viable starting point for lead optimization in drug discovery. nih.gov

Further research has expanded on this by creating photoswitchable allosteric ligands for mGlu receptors, again utilizing a scaffold derived from this compound. ub.edu This innovative approach allows for the control of receptor activity with light, offering high spatiotemporal precision in research settings and potentially in future therapeutic applications. ub.edu

Beyond its role in mGlu1 modulation, this compound serves as a versatile building block in organic synthesis. For instance, it has been used in the preparation of inhibitors for the respiratory syncytial virus (RSV) polymerase complex. nih.gov In these syntheses, the 3-methylfuran-2-carboxylic acid, the precursor to the amide, is coupled with various amine-containing fragments to generate a library of potential antiviral compounds. nih.gov This demonstrates the utility of the this compound moiety in constructing diverse molecular architectures for screening against various diseases.

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 84374-70-9 |

This data is compiled from multiple sources. vulcanchem.com

The research into derivatives of this compound highlights its role as a key intermediate in the synthesis of biologically active compounds. The structural rigidity of the furan ring combined with the functional handles of the methyl and carboxamide groups provides a stable and adaptable platform for synthetic modifications.

Structure

3D Structure

属性

IUPAC Name |

3-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSAEZUEUFCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 3-Methylfuran-2-carboxamide

The direct synthesis of this compound can be achieved through the amidation of 3-methylfuran-2-carboxylic acid. A common laboratory-scale method involves the reaction of 3-methylfuran-2-carboxylic acid with ammonia (B1221849). This reaction is typically performed under controlled conditions, for instance, using sodium methoxide (B1231860) in formamide (B127407) at 100°C, to yield the desired carboxamide.

Another direct approach involves the use of coupling agents to facilitate the amide bond formation between 3-methylfuran-2-carboxylic acid and an amine source. Modern coupling reagents can offer high yields and mild reaction conditions. For example, the use of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) has been shown to be effective for the amidation of the closely related 2-furoic acid. nih.gov This method proceeds smoothly at room temperature and allows for a straightforward workup. nih.gov

Enzymatic approaches also present a direct route to furan (B31954) carboxamides. The esterase PestE from Pyrobaculum calidifontis has demonstrated the ability to catalyze the formation of N-benzylfuranamide from methyl 2-furanoate and benzylamine (B48309) in an aqueous buffer. researchgate.net This highlights the potential for biocatalytic methods in the synthesis of such amides under environmentally benign conditions. researchgate.net

Precursor-Based Synthesis Strategies

Conversion of 3-Methylfuran-2-carboxylic Acid Derivatives

A prevalent strategy for synthesizing this compound involves the conversion of derivatives of 3-methylfuran-2-carboxylic acid. A key precursor is 3-methyl-2-furoic acid, which can be prepared by the hydrolysis of its corresponding ester, methyl 3-methyl-2-furoate. orgsyn.org This hydrolysis is typically carried out by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid. orgsyn.org

Once 3-methyl-2-furoic acid is obtained, it can be converted to the acid halide, such as 3-methyl-2-furoyl chloride, by reacting it with a halogenating agent like thionyl chloride. The resulting acid chloride is a reactive intermediate that readily undergoes nucleophilic substitution with ammonia or an appropriate amine to form the desired carboxamide. This method is widely applicable for the synthesis of a variety of N-substituted furan carboxamides. google.com

The following table summarizes a typical precursor-based synthesis route:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Methyl 3-methyl-2-furoate | 20% aq. NaOH, reflux; then conc. HCl | 3-Methyl-2-furoic acid |

| 2 | 3-Methyl-2-furoic acid | Thionyl chloride | 3-Methyl-2-furoyl chloride |

| 3 | 3-Methyl-2-furoyl chloride | Ammonia | This compound |

Advanced Chemical Derivatization of this compound

The this compound scaffold can be further modified to create a diverse range of derivatives with potentially interesting biological or material properties.

C-H Functionalization Approaches

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds. In the context of this compound derivatives, this strategy allows for the direct introduction of new substituents onto the furan ring or the methyl group.

Specifically, the Pd(II)-catalyzed sp³ γ-C−H alkylation of this compound has been reported. researchgate.net This reaction utilizes a bidentate directing group, such as 8-aminoquinoline, to direct the palladium catalyst to the C-H bonds of the 3-methyl group, enabling their alkylation. researchgate.netresearchgate.net This method provides access to 3-alkylated furan motifs, which are present in some pharmaceutically active molecules. researchgate.net

The following table outlines the key components of this C-H functionalization reaction:

| Component | Example/Function |

| Substrate | This compound derivative |

| Directing Group | 8-aminoquinoline |

| Catalyst | Pd(II) salt (e.g., Pd(OAc)₂) |

| Alkylating Agent | Alkyl iodides |

| Product | 3-Alkylated furan-2-carboxamide derivative |

Computational studies have significantly contributed to understanding the mechanisms of such carboxylate-assisted C-H activation processes at transition metal centers. nih.gov These studies help in elucidating the role of the directing group and the metal catalyst in facilitating the selective C-H bond cleavage and functionalization. nih.gov

Stereoselective Transformations

While specific examples of stereoselective transformations directly on this compound are not extensively documented in the provided search results, the principles of stereoselective synthesis can be applied to its precursors or derivatives. For instance, the synthesis of chiral furanoids can be achieved through stereoselective cyclization reactions. uni-regensburg.de

In the broader context of furan chemistry, stereoselective synthesis of bicyclic systems containing a furan ring has been achieved through various methods, including metal-catalyzed carbonylative coupling and cyclization reactions. acs.org These methodologies could potentially be adapted for the stereoselective derivatization of the this compound core.

Mechanistic Studies of Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new transformations. For C-H functionalization reactions, mechanistic studies often focus on the role of the catalyst and the directing group. The "concerted metalation-deprotonation" (CMD) mechanism is a widely accepted model for many palladium-catalyzed C-H activations assisted by a directing group. nih.gov In this pathway, the C-H bond cleavage and the formation of the metal-carbon bond occur in a single, concerted step, often involving a ligand on the metal center that acts as an internal base. nih.gov

For amidation reactions, particularly those involving coupling agents, the mechanism typically involves the activation of the carboxylic acid. For example, with TCFH, the carboxylic acid is converted into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov

The study of photochemical reactions of furan carboxamides has also provided mechanistic insights, particularly concerning the competition between different photochemical pathways. ethz.ch These studies, while not directly focused on synthesis, contribute to a deeper understanding of the reactivity of the furan ring system. ethz.ch

Reactivity and Photochemical Behavior

Degradation Pathways and Kinetic Analysis

Research into the stability of furan-containing compounds indicates that 3-Methylfuran-2-carboxamide is prone to oxidative decomposition. Studies on structurally related 2-furylquinolines have shown that these molecules undergo oxidative degradation when exposed to air. nih.govnih.gov The degradation process is initiated by a [4+2] cycloaddition reaction between the furan (B31954) ring and singlet oxygen (¹O₂), forming an endoperoxide intermediate. nih.govnih.gov This unstable endoperoxide can then undergo further transformations, such as Baeyer-Villager rearrangements, to yield various products including lactams, carboxylic acids, and aldehydes. nih.govnih.gov Another potential pathway for the endoperoxide is hydrolytic opening, leading to the formation of a bis-enone. nih.govnih.gov

Kinetic analyses of the decomposition of furan-containing analogues have demonstrated that the rate of degradation is influenced by the substituents on the furan and the nature of the group at the 2-position. For instance, a study monitoring the decomposition of various 2-furylquinoline analogues in DMSO solution over 38 days revealed that the presence of a methyl group on the furan ring generally leads to a higher degree of decomposition compared to non-substituted furans. nih.gov Furthermore, compounds with an amide linkage at the 4-position of the quinoline (B57606) (analogous to the carboxamide group in this compound) decomposed to a greater extent than their counterparts with a free carboxylic acid. nih.gov

Noticeable decomposition of these related compounds was observed as early as two days after being dissolved, and by day 38, the decomposition ranged from 16% to 81%. nih.gov The decomposition of one of the primary compounds of interest in that study was monitored over 72 days, with significant degradation and the appearance of multiple decomposition products by day 21. nih.gov

Table 1: Decomposition of Furan-Containing Analogues Over 38 Days

| Compound Feature | Percent Decomposition (%) |

|---|---|

| Methyl-functionalized furans | Higher degree |

| Non-substituted furans | Lower degree |

| 4-position amide linkages | Higher degree |

| Free carboxylic acid counterparts | Lower degree |

This table illustrates the general trends observed in the decomposition of structurally related furan-containing compounds, suggesting a higher susceptibility to degradation for scaffolds containing a methyl furan and an amide linkage, such as this compound. nih.gov

Oxidative Reactivity Profiling of Furan Carboxamide Scaffolds

The oxidative reactivity of furan carboxamide scaffolds is largely determined by the electronic properties of the furan ring and the substituents attached to it. The methyl group at the 3-position of this compound is an electron-donating group, which increases the electron density of the furan ring, making it more susceptible to electrophilic attack and oxidation. nih.gov

In the context of atmospheric degradation, studies on 3-methylfuran (B129892) have shown that it reacts rapidly with hydroxyl (OH) radicals, with the main reaction pathway being addition to the double bonds of the furan ring, followed by ring opening. copernicus.orgresearchgate.net Products identified from this reaction include 2-methylbutenedial and 3-methyl-2,5-furanodione. copernicus.orgresearchgate.net While this study was not on the carboxamide derivative, it underscores the inherent reactivity of the 3-methylfuran core to oxidative species.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of a molecule's carbon-hydrogen framework. For 3-Methylfuran-2-carboxamide, ¹H and ¹³C NMR would provide precise information about the electronic environment of each proton and carbon atom.

¹H NMR: The proton spectrum is expected to show distinct signals for the two furan (B31954) ring protons, the methyl group protons, and the amide protons. The furan protons would appear as doublets in the aromatic region, with their coupling constant indicating their ortho relationship. The methyl protons would appear as a singlet in the aliphatic region, and the amide protons would likely present as a broad singlet.

¹³C NMR: The carbon spectrum would display six unique signals corresponding to the six carbon atoms in the molecule: the carbonyl carbon of the amide, four carbons of the furan ring (two quaternary, two with attached protons), and the methyl carbon. The carbonyl carbon would be the most downfield signal.

Expected ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on structural analysis and comparison to similar compounds. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| -CH₃ | ~2.3 | ~12-15 | Singlet signal for the methyl protons. |

| Furan C3-CH₃ | - | ~120-125 | Quaternary carbon attached to the methyl group. |

| Furan C4-H | ~6.5 | ~115-120 | Doublet, coupled to C5-H. |

| Furan C5-H | ~7.7 | ~140-145 | Doublet, coupled to C4-H. |

| Furan C2-C=O | - | ~145-150 | Quaternary carbon attached to the carboxamide. |

| -C=O | - | ~160-165 | Carbonyl carbon of the amide group. |

| -NH₂ | ~7.0-8.0 | - | Broad singlet, exchangeable with D₂O. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₆H₇NO₂), the exact monoisotopic mass is 125.0477 g/mol .

In an MS experiment, the molecule would be ionized, commonly forming a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Public databases provide predicted mass-to-charge ratios (m/z) for various adducts of this compound. uni.lu The fragmentation pattern would likely involve initial cleavage of the amide group, such as the loss of NH₂ (radical) or CONH₂.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 125.04713 |

| [M+H]⁺ | 126.05495 |

| [M+Na]⁺ | 148.03689 |

| [M+K]⁺ | 164.01083 |

| [M+NH₄]⁺ | 143.08150 |

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Confirmation

Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the functional groups present. The FTIR spectrum of this compound would be dominated by absorptions corresponding to the amide and furan groups.

Key expected vibrational frequencies include the N-H stretches from the primary amide, the strong C=O (Amide I band) stretch, the N-H bend (Amide II band), and characteristic C-O-C and C=C stretching vibrations from the furan ring.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-NH₂) | N-H Stretch | 3150 - 3350 | Medium-Strong (double peak) |

| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | 1600 - 1640 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Furan Ring | C=C Stretch | ~1500, ~1580 | Medium |

| Furan Ring | C-O-C Stretch | 1000 - 1250 | Strong |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are fundamental for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and purification of furan carboxamide derivatives. nih.govacs.org A reverse-phase HPLC method would be most suitable for this compound. This would typically involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the furan ring is a chromophore that absorbs UV light.

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. UPLC methods have been successfully applied to the analysis of complex mixtures containing furan carboxamides. ethz.ch A UPLC method for this compound would offer a rapid and highly efficient way to determine its purity with minimal solvent consumption.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be grown as a single crystal of sufficient quality, X-ray crystallography would provide definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide group.

A review of publicly available crystallographic databases indicates that the crystal structure for this compound has not been reported. However, the technique has been used to characterize more complex derivatives, confirming molecular stereochemistry and packing in the solid state. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For 3-Methylfuran-2-carboxamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.

Table 1: Selected Optimized Geometric Parameters for Furan-2-carboxamide Derivatives (Illustrative) (Note: Data for the specific 3-methyl derivative is not widely published; these values are representative of the core furan-2-carboxamide structure based on computational studies of similar molecules.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-N | ~1.36 Å |

| Bond Length | O1-C2 | ~1.37 Å |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Angle | O=C-N | ~123° |

| Bond Angle | C3-C2-C(O)NH2 | ~128° |

HOMO-LUMO Energy Profiling and Reactivity Predictions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is typically localized over the electron-rich furan (B31954) ring, particularly the C2 and C5 positions, indicating these are likely sites for electrophilic attack. The LUMO is generally distributed over the carboxamide group and the adjacent C2-C3 bond, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. The introduction of the methyl group at the C3 position generally increases the HOMO energy level, making the molecule a better electron donor compared to unsubstituted furan-2-carboxamide.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of the molecule's reactivity.

Charge Distribution Analysis and Electrostatic Potential Mapping

Understanding the charge distribution within this compound is essential for predicting its intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. These analyses typically show that the oxygen atom of the carbonyl group and the nitrogen atom of the amide group carry significant negative charges, making them hydrogen bond acceptors. The furan ring's oxygen atom also possesses a negative charge. Conversely, the amide hydrogens and the carbonyl carbon atom are electropositive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map highlights regions of negative potential (electron-rich, typically colored in red and yellow) around the carbonyl oxygen and amide nitrogen, which are prone to electrophilic attack. Regions of positive potential (electron-poor, colored in blue) are found around the amide protons, indicating sites for nucleophilic interaction. This mapping is invaluable for predicting how the molecule will interact with biological receptors or other molecules.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking simulations can be performed against various protein targets to predict its binding affinity and interaction patterns.

In these simulations, the molecule is treated as flexible and is placed in the binding site of a rigid or flexible receptor. The simulation then explores various conformations and orientations of the ligand, scoring them based on a force field that calculates the interaction energy. The results can identify key interactions, such as hydrogen bonds between the carboxamide group and amino acid residues (e.g., serine, threonine, or backbone amides) in the receptor's active site. Hydrophobic interactions involving the methyl group and the furan ring also play a significant role in the binding affinity. These predictions can help prioritize compounds for experimental screening and guide the design of more potent analogs.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring its potential energy surface to identify stable, low-energy conformations. This is often done by systematically rotating the single bonds, particularly the C2-C(O) bond, to map out the rotational energy profile. Such studies reveal the most likely shapes the molecule will adopt in solution. The planarity between the furan ring and the carboxamide moiety is often a key determinant of the lowest energy conformer.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. An MD simulation of this compound, often in a solvent like water, can reveal how the molecule behaves in a more realistic environment. These simulations can assess the stability of different conformers, the flexibility of the molecule, and its interaction with solvent molecules. This information is critical for understanding its pharmacokinetic properties and how it might behave upon approaching a biological target.

Biological Activity and Mechanistic Pharmacology

Investigations into Antimicrobial Efficacy

Antibacterial Activities and Underlying Mechanisms

There is no specific information available in the reviewed scientific literature regarding the antibacterial activities of 3-Methylfuran-2-carboxamide or its potential mechanisms of action against bacterial pathogens. While some furan (B31954) derivatives have been investigated for their antibacterial properties, these findings cannot be directly extrapolated to this compound. orientjchem.orgresearchgate.netijabbr.com

Antifungal and Antialgal Properties

Similarly, the scientific literature lacks specific data on the antifungal or antialgal properties of this compound.

Anticancer Activities and Molecular Basis

Modulation of Cancer Cell Proliferation

No studies were identified that specifically investigate the effect of this compound on the proliferation of cancer cells. While research on other furan-containing compounds has shown some anticancer potential, this cannot be attributed to this compound without direct experimental evidence. nih.govreactionbiology.commdpi.com

Identification of Molecular Targets and Signaling Pathways

As there are no studies on its anticancer activities, the molecular targets and signaling pathways that might be modulated by this compound have not been identified.

Anti-Inflammatory Effects and Associated Biochemical Pathways

The anti-inflammatory potential of this compound has not been reported in the scientific literature. Although various furan derivatives are known to possess anti-inflammatory properties, the specific effects of this compound and its associated biochemical pathways remain unknown. nih.govnih.govresearchgate.net

Modulation of Neurological Receptor Systems

Derivatives based on the this compound scaffold have been identified as modulators of key neurological receptor systems, demonstrating potential for therapeutic intervention in central nervous system (CNS) disorders.

Research has highlighted the role of an N-(3-chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide scaffold in the development of potent positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). researchgate.net Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site, enhancing the receptor's response to the endogenous ligand, in this case, glutamate. researchgate.net

One notable derivative from this series, compound 17e , demonstrated high potency and the ability to penetrate the central nervous system. researchgate.net This compound was shown to potentiate the activity of both wild-type human mGlu1 and mutant forms of the receptor identified in patients with schizophrenia. researchgate.net

Below is a table summarizing the activity of a key compound from this series.

| Compound | Scaffold | Target | Activity | EC₅₀ (nM) | CNS Penetration (Brain to Plasma Ratio) |

| 17e | N-(3-chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide | mGlu1 | Positive Allosteric Modulator | 31.8 | 1.02 |

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The potentiation of mGlu1 receptors by PAMs derived from the this compound scaffold holds significant implications for research into CNS disorders. researchgate.net The mGlu1 receptor is involved in various neuronal processes, and its dysfunction has been linked to conditions such as schizophrenia. researchgate.net The ability of these compounds to enhance the function of mGlu1, including mutant receptors found in schizophrenic patients, suggests a potential therapeutic avenue for addressing the glutamatergic system dysregulation implicated in this and other neurological disorders. researchgate.net

Antibiofilm Activity and Quorum Sensing Pathway Modulation

As of the current date, there is no specific research available in the scientific literature detailing the antibiofilm activity or the modulation of quorum sensing pathways by the chemical compound “this compound.”

There is no specific data available on the inhibition of bacterial virulence factor production by this compound.

There is no specific data available on the molecular interactions of this compound with quorum sensing receptors such as LasR.

Enzymatic Inhibition and Receptor Binding Affinity Studies

Currently, there is a lack of specific studies in the published scientific literature that investigate the enzymatic inhibition properties or detail the receptor binding affinities of “this compound.”

As of the current available scientific literature, there is no specific information detailing the biological activities or the mechanistic pharmacology of the compound This compound .

Extensive searches for research findings, including data on its potential effects on biological systems and any explored mechanisms of action, have not yielded any relevant results. Consequently, a data table summarizing biological activity and a discussion on its mechanistic interpretations cannot be provided at this time.

It is important to note that while the broader class of furan-2-carboxamides has been investigated for various biological activities, including antibiofilm and anticancer properties, these findings are not directly applicable to the specific molecule of this compound without dedicated studies. nih.govnih.gov Research on related compounds, such as methyl-5-(hydroxymethyl)-2-furan carboxylate and benzofuran-2-carboxamide (B1298429) derivatives, also exists but does not provide insight into the specific biological profile of this compound. researchgate.netmdpi.comorientjchem.org

Further research is required to determine if this compound possesses any significant biological activities and to elucidate its potential mechanisms of action.

Structure Activity Relationship Sar Studies of 3 Methylfuran 2 Carboxamide and Its Derivatives

Influence of Substituent Variations on the Furan (B31954) Ring

The furan ring is a core component of 3-methylfuran-2-carboxamide, and alterations to its substitution pattern can significantly impact biological activity. Studies have shown that the number and nature of substituents on the furan ring influence the compound's reactivity and interaction with biological targets. acs.org

For instance, research on furan-carboxamide derivatives as potential inhibitors of the H5N1 influenza A virus revealed that a 2,5-dimethyl-substituted furan or thiophene (B33073) moiety was critical for anti-influenza activity. rsc.org This suggests that the presence and position of methyl groups on the furan ring can enhance binding to the target protein. In a separate study on fungicides, 2,4-dimethyl derivatives of furan-carboxamides exhibited high activity, further highlighting the importance of the substitution pattern on the furan ring for biological efficacy. ndl.go.jp

The introduction of different substituents can also modulate the electronic properties and reactivity of the furan ring. For example, the oxidation of the furan ring is a key step in the metabolic activation of many furan-containing compounds, leading to the formation of reactive electrophilic intermediates. nih.gov The nature of the substituents on the furan ring can influence whether this oxidation proceeds via an epoxide or a cis-enedione intermediate, which in turn affects the compound's toxicological profile. nih.gov

A study on furanilides demonstrated that variations in the number of methyl substituents on the furan ring had a modest effect on the triplet quenching rate constants, with the exception of the unsubstituted furanilide, which showed a significantly higher rate constant. acs.org This was attributed to the flatter molecular structure of the unsubstituted compound, which allows for greater resonance stabilization of the anilide radical cation. acs.org

Impact of Amide N-Substituent Modifications on Biological Potency

Modifications to the N-substituent of the amide group in this compound derivatives have a profound effect on their biological potency. The nature of this substituent can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

In the context of anti-influenza agents, SAR studies on furan-carboxamide derivatives showed that N-substituents with electron-withdrawing groups on a phenyl ring were generally more potent than those with electron-donating groups. rsc.org For example, a derivative with a 4-nitrobenzylthioethyl group on the amide nitrogen exhibited the best activity against the H5N1 virus. rsc.org

Similarly, in the development of fungicides, the N-substituent plays a critical role. Studies on carboxin-related carboxamides have shown that the nature of the N-aryl group is a key determinant of fungicidal activity. researchgate.net For instance, N-phenyl and N-biphenyl derivatives have been extensively studied, with substituents on the phenyl ring influencing the potency against various fungal pathogens. researchgate.net

The following table summarizes the impact of different N-substituents on the anti-influenza activity of 2,5-dimethylfuran-3-carboxamide (B11958162) derivatives:

| N-Substituent | EC50 (µM) against H5N1 virus |

| 2-((4-nitrobenzyl)thio)ethyl | 1.25 |

| 2-((4-cyanobenzyl)thio)ethyl | 5.302 |

| 2-((4-methylbenzyl)thio)ethyl | >50 |

| 2-((4-methoxybenzyl)thio)ethyl | >50 |

Data sourced from a study on furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. rsc.org

These findings underscore the importance of the electronic properties of the N-substituent in modulating the biological activity of this compound derivatives.

Role of Bioisosteric Replacements in Activity and Selectivity Profiles

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties. This approach has been applied to this compound derivatives to improve their activity, selectivity, and pharmacokinetic profiles.

A common bioisosteric replacement for the furan ring is the thiophene ring. Studies have shown that in some cases, thiophene analogs can exhibit comparable or even superior biological activity. For example, in the development of anti-influenza agents, replacing the 2,5-dimethylfuran (B142691) ring with a 2,5-dimethylthiophene (B1293386) ring resulted in compounds with potent activity against the H5N1 virus. rsc.org Similarly, in the field of fungicides, the 2-substituted-3-thienyl group has been shown to function as a bioisostere of the 2-substituted-phenyl group in N-phenylcarboxamides. researchgate.net

The carboxylic acid moiety is another functional group that is often targeted for bioisosteric replacement to improve drug-like properties. Tetrazoles, hydroxamic acids, and other acidic heterocycles have been successfully used as carboxylic acid bioisosteres. cambridgemedchemconsulting.comrsc.org These replacements can alter the pKa of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. cambridgemedchemconsulting.com For instance, replacing a carboxylic acid with a 1-hydroxypyrazole can lead to more efficient tissue permeation due to a higher pKa. cambridgemedchemconsulting.com

The following table provides examples of bioisosteric replacements and their potential impact:

| Original Functional Group | Bioisosteric Replacement | Potential Impact |

| Furan Ring | Thiophene Ring | Altered electronic properties, potentially improved metabolic stability. rsc.org |

| Carboxylic Acid | Tetrazole | Similar pKa, may reduce metabolism-related liabilities. cambridgemedchemconsulting.com |

| Carboxylic Acid | 1-Hydroxypyrazole | Higher pKa, can lead to more efficient tissue permeation. cambridgemedchemconsulting.com |

| Phenyl Ring | Thienyl Ring | Can function as a bioisostere in certain contexts, affecting binding and activity. researchgate.netnih.gov |

The successful application of bioisosteric replacements requires a thorough understanding of the SAR of the parent molecule and the specific properties that need to be modulated.

Positional Isomerism and Stereochemical Effects on Biological Action

Positional isomerism and stereochemistry are critical factors that can significantly influence the biological activity of this compound derivatives. The spatial arrangement of atoms and functional groups can have a profound impact on how a molecule interacts with its biological target.

The position of substituents on the furan ring is a key determinant of activity. For example, in the context of fungicides, a study on positional isomers of N-thienylcarboxamides revealed that N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl)carboxamides exhibited similar activity to their N-phenyl counterparts, while N-(3-substituted-2-thienyl)carboxamides were significantly less active. nih.gov This highlights the importance of the relative positions of the carboxamide and the substituent on the heterocyclic ring.

Similarly, swapping the methyl and carboxylate groups between the 2- and 3-positions of the furan ring can lead to different pharmacokinetic profiles. For instance, a 3-methyl variant may have reduced steric hindrance near a particular functional group, potentially enhancing receptor binding.

Stereochemistry also plays a crucial role, particularly when chiral centers are present in the molecule. The introduction of a stereocenter, for example by a methyl group at the 2-position of an indoline (B122111) ring attached to the furan-2-carboxylic acid scaffold, can lead to stereoisomers with distinct biological properties. vulcanchem.com The different enantiomers or diastereomers of a chiral molecule can exhibit different affinities for their target, leading to variations in potency and selectivity. This is because biological targets such as enzymes and receptors are themselves chiral, and therefore can differentiate between the stereoisomers of a ligand. The production of renewable polyols with controlled stereochemistry is an area of active research, as the specific arrangement of hydroxyl groups can impact the properties of the resulting materials. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

Several QSAR studies have been conducted on carboxamide derivatives, including those with furan and other heterocyclic cores. ufv.brresearchgate.netresearchgate.net These studies typically involve the calculation of a large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical, among others.

Genetic Function Algorithm (GFA) is a commonly used method for developing QSAR models. It selects the most relevant descriptors and builds a linear or non-linear equation that correlates these descriptors with the biological activity. ufv.brresearchgate.net The statistical quality of the resulting models is assessed using various parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive R² for an external test set. ufv.brresearchgate.net

For example, a QSAR study on N-benzylacetamide derivatives as inhibitors of γ-aminobutyrate-aminotransferase used the B3LYP/6-31G** quantum mechanical method to optimize the molecular structures and the GFA to develop the QSAR models. ufv.br The resulting models had good statistical quality and indicated that increasing the molecular mass and linearity of the molecule could lead to increased anticonvulsant activity. ufv.br

Another QSAR study on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as anti-tubercular agents also employed GFA and identified a robust model that was used to design new compounds with potentially higher activity. researchgate.net The information gleaned from such models can provide valuable insights into the structural requirements for biological activity and can help to prioritize the synthesis of new compounds.

Design, Synthesis, and Evaluation of Derivatives and Analogues

Synthesis and Activity of Substituted Furan-2-carboxamide and Furan-3-carboxamide (B1318973) Analogues

The strategic placement of the carboxamide group on the furan (B31954) ring, at either the 2- or 3-position, profoundly influences the biological profile of the resulting compounds. Research has demonstrated that both furan-2-carboxamide and furan-3-carboxamide analogues exhibit a range of activities, with the substitution pattern on the furan ring and the amide nitrogen playing a crucial role in determining their potency and selectivity.

A study on substituted furan carboxamide and Schiff base derivatives evaluated their hypolipidemic activity. This research included the synthesis of various substituted-furan-2-carboxamides and one furan-3-carboxamide derivative. The compounds were tested in vivo using a Triton WR-1339 induced hyperlipidemic rat model. Notably, many of the furan-2-carboxamide derivatives, such as those derived from acetophenones and anilines, demonstrated a significant reduction in plasma triglycerides and total cholesterol.

In a separate investigation, a series of furan-carboxamide analogues were synthesized and evaluated for their activity against the H5N1 influenza virus. rsc.org The study revealed that 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide was particularly potent, with an EC50 value of 1.25 μM. rsc.org The structure-activity relationship (SAR) studies from this research indicated that electron-withdrawing groups on the phenyl ring and the presence of the 2,5-dimethyl-substituted furan moiety were critical for anti-influenza activity. rsc.org Interestingly, replacing the furan ring with a thiophene (B33073) ring often resulted in more potent compounds. rsc.org

Another study focused on the synthesis and biological evaluation of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives. orientjchem.org It was observed that the amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, showed the most significant cytotoxic activity against the HeLa cell line. orientjchem.org Conversely, the corresponding amide derivative was found to be significantly less potent, highlighting the importance of the nature of the substituent at the C5 position of the furan ring for anticancer and antibacterial activities. orientjchem.org

These findings underscore the importance of the substitution pattern on the furan ring and the position of the carboxamide group in modulating the biological activity of these compounds. While furan-2-carboxamides have been more extensively studied, the potent activity of certain furan-3-carboxamide derivatives suggests that this scaffold also holds significant therapeutic potential.

Carbamothioyl-Furan-2-carboxamide Derivatives

The replacement of the amide oxygen with sulfur to form a thioamide (carbamothioyl) group is a common bioisosteric modification in drug design, often leading to altered physicochemical properties and biological activities. A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anticancer and antimicrobial potential. Current time information in Oskarshamn, SE.

The synthesis was achieved through a one-pot strategy, reacting furan-2-carbonyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacted with various amines to yield the target carbamothioyl-furan-2-carboxamide derivatives in moderate to excellent yields (56–85%). Current time information in Oskarshamn, SE.

These derivatives were tested against several human cancer cell lines (HepG2, Huh-7, and MCF-7) and various bacterial and fungal strains. Current time information in Oskarshamn, SE. One of the most active compounds, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated significant anticancer activity against hepatocellular carcinoma. rsc.orgCurrent time information in Oskarshamn, SE. In general, all the synthesized compounds showed notable anticancer activity, with the exception of those containing indazole and 2,4-dinitrophenyl moieties, which were less potent. rsc.orgresearchgate.net For antimicrobial activity, derivatives with a 2,4-dinitrophenyl group exhibited significant inhibition against all tested bacterial and fungal strains. Current time information in Oskarshamn, SE.researchgate.net

Table 1: Anticancer and Antimicrobial Activity of Selected Carbamothioyl-Furan-2-carboxamide Derivatives

| Compound | R Group | Anticancer Activity (% Cell Viability, HepG2) Current time information in Oskarshamn, SE. | Antimicrobial Activity (Inhibition Zone, mm) Current time information in Oskarshamn, SE. |

|---|---|---|---|

| 4a | Phenyl | 55.21 | 11-14 |

| 4b | 4-Methylphenyl | 33.29 | 10-13 |

| 4c | 4-Chlorophenyl | 48.76 | 12-15 |

| 4d | 2,4-Dinitrophenyl | 68.34 | 15-17 |

| 4e | Indazol-5-yl | 72.11 | 9-11 |

| Doxorubicin | - | 25.00 | - |

| Gentamicin | - | - | 18-22 |

Furan-Fused Heterocyclic Carboxamides (e.g., Furo[3,4-d]pyrimidine (B15215042) Scaffolds)

The fusion of a furan ring with other heterocyclic systems, such as pyrimidine, can lead to the formation of rigid, polycyclic structures with unique biological properties. Furo[3,4-d]pyrimidine scaffolds, in particular, have been investigated for their potential as therapeutic agents.

A novel class of 1,2-dihydrofuro[3,4-d]pyrimidines was synthesized starting from dimethyl furan-3,4-dicarboxylate. researchgate.net The synthetic route involved the formation of 4-(2-azido-2-oxoethyl)furan-3-carbonyl azide, which underwent intramolecular cyclization following two selective Curtius rearrangements to yield the final products. researchgate.net Some of these compounds were evaluated for their cytotoxic potential against human prostate cancer cells (DU145), with one derivative showing notable activity. researchgate.net

In another study, a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide was synthesized and evaluated for its anticancer activity against human colon (HT29) and prostate (DU145) cancer cell lines. nih.gov The synthesis involved the addition of benzylamine (B48309) to 4-(isocyanatomethyl)furan-3-carbonyl azide, followed by a Curtius rearrangement and intramolecular cyclization. nih.gov This compound demonstrated potential as an anticancer agent and was found to obey Lipinski's rule of five, suggesting favorable drug-like properties. nih.gov

Furthermore, dihydrofuro[3,4-d]pyrimidine derivatives have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgnih.gov Specific derivatives proved to be exceptionally effective against a wide range of HIV-1 strains with resistance mutations, showing superiority over the established drug etravirine. acs.orgnih.gov The exposed oxygen atom of the dihydrofuro[3,4-d]pyrimidine core is thought to form additional hydrogen bond interactions within the non-nucleoside inhibitor binding pocket of the reverse transcriptase enzyme, contributing to their improved resistance profiles. acs.orgnih.gov

Furan Carboxylate Analogues in Contemporary Medicinal Chemistry Research

Furan carboxylate and carboxamide analogues continue to be explored in modern medicinal chemistry for a wide array of therapeutic applications. Their structural versatility allows for the fine-tuning of biological activity through various chemical modifications.

For instance, a series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans were designed and synthesized as HIV-1 entry inhibitors. acs.org These compounds were designed to be larger than previous inhibitors to occupy more space in the hydrophobic pocket of the gp41 NHR trimer. Several of these furan-containing analogues exhibited potent inhibitory activity against the replication of different HIV-1 strains. acs.org

In the field of oncology, novel anthra[2,3-b]furan-3-carboxamides have been developed as potential antitumor agents. researchgate.net By employing a "scaffold hopping" strategy, researchers replaced a naphtho[2,3-f]indole-5,10-dione core with an anthra[2,3-b]furan-5,10-dione scaffold. researchgate.net Many of the resulting derivatives demonstrated high antiproliferative potency against various tumor cell lines, including those resistant to the common chemotherapy drug doxorubicin. researchgate.net

Furthermore, furan-based derivatives have been designed and synthesized to evaluate their in vitro cytotoxic activity against breast cancer cell lines. mdpi.com Certain pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone derivatives of furan induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cells. mdpi.com

Table 2: Examples of Furan Carboxylate and Carboxamide Analogues in Medicinal Chemistry

| Compound Class | Therapeutic Target/Application | Key Research Finding |

|---|---|---|

| 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans | HIV-1 Entry Inhibition | Potent inhibition of HIV-1 replication. acs.org |

| Anthra[2,3-b]furan-3-carboxamides | Anticancer | High potency against drug-resistant tumor cells. researchgate.net |

| Pyridine carbohydrazide and N-phenyl triazinone derivatives of furan | Anticancer (Breast Cancer) | Induction of apoptosis and cell cycle arrest. mdpi.com |

| Dihydrofuro[3,4-d]pyrimidine derivatives | HIV-1 NNRTIs | Potent activity against resistant HIV-1 strains. acs.orgnih.gov |

Rational Design Principles for Optimized Biological Profiles

The development of furan-based carboxamide derivatives with enhanced biological activity and favorable pharmacokinetic properties relies on the application of rational design principles. These principles are guided by an understanding of the structure-activity relationships (SAR) of these compounds.

A key strategy is scaffold hopping , where the core structure of a known active compound is replaced with a bioisosteric equivalent to improve properties such as synthetic accessibility, potency, or patentability. This was successfully demonstrated in the development of anthra[2,3-b]furan-3-carboxamides as antitumor agents, where a furan-fused core replaced an indole-fused one. researchgate.net

Substituent modification is another fundamental principle. The systematic variation of substituents on the furan ring and the amide side chain allows for the probing of key interactions with the biological target. For example, in the study of anti-influenza furan-carboxamides, it was found that electron-withdrawing groups on a terminal phenyl ring and methyl groups on the furan ring were crucial for activity. rsc.org The removal or alteration of these groups led to a significant decrease in potency. rsc.org

Conformational restriction is a design principle used to lock a molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity. The synthesis of tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase is an example of this approach. nih.gov

Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving the biological profile of a compound. The replacement of a furan ring with a thiophene ring in anti-influenza agents, which often led to increased potency, is a clear example of this principle in action. rsc.org Similarly, the substitution of an amide oxygen with sulfur to form a thioamide can significantly alter the compound's activity, as seen with the carbamothioyl-furan-2-carboxamide derivatives. Current time information in Oskarshamn, SE.

Finally, structure-based design , which utilizes computational tools like molecular docking, plays a crucial role in the rational design process. By visualizing how a ligand binds to its target protein, researchers can make informed decisions about which modifications are likely to enhance binding affinity and, consequently, biological activity. This approach was used in the design of HIV-1 entry inhibitors and in understanding the activity of furo[3,4-d]pyrimidine derivatives. nih.govacs.org

Through the application of these rational design principles, medicinal chemists can systematically optimize the biological profiles of furan-based carboxamide derivatives, leading to the development of more effective and safer therapeutic agents.

Potential Research Applications and Emerging Fields

Development as Chemical Probes for Biological Research

While direct research utilizing 3-methylfuran-2-carboxamide as a chemical probe is still in its nascent stages, the broader family of furan-2-carboxamide derivatives has shown promise in this arena. Chemical probes are small molecules used to study and manipulate biological systems, and the furan-2-carboxamide scaffold offers a versatile platform for designing such tools. smolecule.comnih.gov

A notable example is the derivative N-(2,4-dichlorophenyl)-3-methylfuran-2-carboxamide (DCPC), which has been employed as a research tool to investigate the biological mechanisms of cancer and inflammation. smolecule.com Furthermore, DCPC has been utilized as a probe in various chemical and biological assays for the detection and quantification of specific targets. smolecule.com The development of such derivatives highlights the potential of the this compound core in creating sophisticated molecular probes for dissecting complex biological pathways. The core structure's ability to be functionalized allows for the tuning of properties like cell permeability and target specificity, which are crucial for effective chemical probes.

Utility as Building Blocks in Advanced Organic Synthesis

The furan (B31954) ring is a valuable heterocyclic motif in organic synthesis, and this compound serves as a versatile building block for the construction of more complex molecules. biosynth.comcymitquimica.comatomfair.com Its inherent reactivity and the presence of multiple functional groups—the furan ring, the methyl group, and the carboxamide—offer numerous possibilities for synthetic transformations.

A significant advancement in this area is the Palladium(II)-catalyzed, bidentate directing group-aided sp³ γ-C−H alkylation of this compound. researchgate.netresearchgate.net This reaction allows for the selective functionalization of the methyl group, providing access to a variety of 3-alkylated furan motifs. researchgate.netresearchgate.net These motifs are found in various pharmaceutically active molecules, underscoring the importance of this compound as a precursor in drug discovery. researchgate.net

The ability to selectively modify different parts of the molecule makes it a key intermediate in the synthesis of a wide range of heterocyclic compounds. researchgate.net The carboxamide group can participate in various coupling reactions, while the furan ring can undergo cycloadditions and other transformations, leading to the assembly of diverse molecular architectures. organic-chemistry.org

Environmental Research Aspects of Furan Derivatives

The environmental fate of furan derivatives is an area of growing research interest, particularly concerning their atmospheric chemistry. While specific data on this compound is limited, studies on related furan compounds provide valuable insights into its potential environmental impact.

Role in Atmospheric Oxidation and Secondary Organic Aerosol Formation (Contextualized to the Furan Ring Core)

Furan and its methylated derivatives, including 3-methylfuran (B129892), are released into the atmosphere from various sources, such as biomass burning. rsc.org In the atmosphere, these compounds undergo oxidation, primarily initiated by hydroxyl (OH) radicals during the daytime. nih.govacs.orgacs.org This oxidation process can lead to the formation of secondary organic aerosols (SOAs), which have significant implications for air quality and climate. researchgate.net

The atmospheric oxidation of methyl-substituted furans like 3-methylfuran proceeds through the addition of an OH radical to the furan ring, leading to the formation of highly reactive intermediates. nih.govacs.orgacs.org These intermediates can then react with molecular oxygen to form various products, including unsaturated 1,4-dicarbonyl compounds and ring-retaining species like 5-hydroxy-2-furanone derivatives. nih.govacs.org

Applications in Agrochemical Research and Development

The furan carboxamide scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial products containing this structural motif. cjsc.ac.cn Research has demonstrated that derivatives of furan carboxamides exhibit potent fungicidal and insecticidal activities. cjsc.ac.cnnih.govnih.govsioc-journal.cnacs.orgsioc-journal.cncjsc.ac.cnnih.govacs.org

While direct studies on the agrochemical applications of this compound are not extensively reported, the fungicidal properties of related compounds strongly suggest its potential in this field. For instance, novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides have been synthesized and shown to be potent succinate (B1194679) dehydrogenase (SDH) inhibitors, a key target for fungicides. nih.gov Similarly, pyrazole-furan carboxamide derivatives have also been identified as effective SDH inhibitors with significant fungicidal activity against various plant pathogens. acs.org Natural furan-carboxylic acid derivatives have also been explored as leads for developing new antifungal agents. acs.org

In the realm of insecticides, various furan derivatives have demonstrated efficacy. nih.govsioc-journal.cnnih.govresearchgate.net For example, novel diacylhydrazine derivatives containing a furan ring have shown larvicidal activity against certain insect pests. sioc-journal.cnsioc-journal.cn The structural similarity of this compound to these active compounds makes it a promising candidate for the synthesis and development of new agrochemicals.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

Current laboratory-scale synthesis of 3-methylfuran-2-carboxamide typically involves the amidation of 3-methylfuran-2-carboxylic acid. While effective, these methods may not be optimal in terms of yield, cost, or environmental impact. Future research should prioritize the development of more sophisticated and efficient synthetic strategies.

Key Research Objectives:

Catalytic Systems: Investigating novel catalysts to improve reaction rates and selectivity, potentially lowering the energy requirements for synthesis. catalysis-summit.com

One-Pot Reactions: Designing integrated one-pot processes that combine multiple synthetic steps, reducing waste and simplifying purification. rsc.org

Flow Chemistry: Adapting synthetic routes to continuous flow reactors, which can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

Alternative Starting Materials: Exploring synthetic pathways that utilize different, more readily available, or renewable starting materials to enhance cost-effectiveness and sustainability. catalysis-summit.com

A comparative table of current and potential future synthetic approaches is presented below.

| Feature | Current Method (e.g., Amidation) | Future Goal: Advanced Catalytic Route |

| Starting Materials | 3-methylfuran-2-carboxylic acid, ammonia (B1221849) | Biomass-derived precursors, simple olefins |

| Catalyst | Often requires stoichiometric reagents | High-turnover metal or biocatalysts |

| Reaction Conditions | High temperatures (e.g., 100°C) | Milder conditions, lower energy input |

| Efficiency | Moderate yields (e.g., ~63%) | High yields (>90%) with high atom economy |

| Scalability | Limited by batch processing | Suitable for large-scale industrial production |

Deeper Mechanistic Elucidation of Observed Biological Actions

Derivatives based on the this compound scaffold have shown significant biological activity, notably as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). nih.govnih.govresearchgate.net This receptor is a key target for treating neurological and psychiatric disorders, including schizophrenia. nih.govresearchgate.net Furthermore, related furan-carboxamides have demonstrated potential antitumor, anti-inflammatory, and antimicrobial effects. smolecule.comrsc.org However, the precise molecular mechanisms underlying these activities are not fully understood.

Future investigations should aim to:

Identify Binding Sites: Utilize techniques like X-ray crystallography and cryo-electron microscopy to determine the exact binding site of these compounds on their target proteins, such as the mGlu1 receptor.

Map Signaling Pathways: Trace the downstream cellular signaling cascades that are activated or inhibited by the compound to understand its full biological impact.

Clarify Structure-Activity Relationships (SAR): Synthesize a broader range of analogs to systematically map how small structural changes to the this compound core affect potency, selectivity, and functional activity.

Exploration of Unconventional Therapeutic Areas

The known activity of this compound derivatives at the mGlu1 receptor centers their application in CNS disorders. nih.govnih.gov However, the diverse pharmacological activities reported for the broader furan (B31954) class—including antiviral, antifungal, antibacterial, and anticancer properties—suggest that the therapeutic potential of this specific compound may be much wider. wisdomlib.orgutripoli.edu.ly

Potential New Therapeutic Fields:

Infectious Diseases: Given the antimicrobial activity of some furan derivatives, future studies should screen this compound and its analogs against a wide range of pathogens, including drug-resistant bacteria and fungi. rsc.orgnih.gov

Oncology: The furan nucleus is present in several compounds with cytotoxic and antitumor properties. derpharmachemica.commdpi.com Investigating its efficacy in various cancer cell lines and tumor models is a logical next step.

Inflammatory Disorders: The anti-inflammatory potential suggested by initial studies on related compounds warrants exploration in models of chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. smolecule.comnih.gov

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate drug discovery. mdpi.com While some docking studies have been performed on related furan-carboxamides to validate experimental findings, nih.govresearchgate.net a more comprehensive in silico approach could guide future research more effectively.

Future Computational Strategies:

Predictive ADMET Modeling: Employing machine learning and AI algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogs before their synthesis, saving time and resources.

Target Identification: Using reverse docking and other computational methods to screen the structure of this compound against databases of biological targets to identify new potential therapeutic applications.

Quantum Mechanics Calculations: Performing high-level quantum mechanics calculations to gain a deeper understanding of the electronic properties of the molecule and how it interacts with its biological targets. researchgate.net

Investigation of Polypharmacological Effects and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword. It can lead to enhanced therapeutic efficacy but also to unwanted side effects. Given the broad range of activities associated with furan-based compounds, it is crucial to systematically investigate the off-target profile of this compound. nih.gov

Research Approaches:

Broad-Panel Screening: Testing the compound against a large panel of receptors, enzymes, and ion channels to create a comprehensive interaction profile.

Kinase Profiling: Specifically assessing its activity against a wide array of protein kinases, as these are common off-targets for many drugs.

Understanding these interactions is essential for predicting the full safety and efficacy profile of any potential drug candidate derived from this scaffold.

Application of Green Chemistry Principles in Synthesis

The chemical industry is increasingly moving towards more sustainable practices. catalysis-summit.com The principles of green chemistry—such as using renewable feedstocks, reducing waste, and employing milder reaction conditions—should be central to future synthetic work on this compound. uliege.be

Green Chemistry Initiatives:

Biomass-Derived Furans: Furan derivatives can be synthesized from carbohydrates found in biomass, offering a renewable alternative to petroleum-based starting materials. catalysis-summit.comrsc.org Future work should focus on developing an efficient pathway from biomass to this compound.

Eco-Friendly Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents.

Biocatalysis: Using enzymes to perform specific synthetic steps, which often operate under mild conditions with high selectivity, thereby reducing by-product formation. frontiersin.org

By integrating these principles, the synthesis of this compound can become more environmentally friendly and economically viable.

常见问题

What are the common synthetic routes for 3-Methylfuran-2-carboxamide and its derivatives in medicinal chemistry?

Basic

Synthesis typically involves multi-step organic reactions, including coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation. For example, derivatives such as N-(3-Chloro-4-(4-chloro-1-oxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide are synthesized via microwave-assisted reactions with precursors like this compound and halogenated intermediates. Reaction optimization includes solvent selection (e.g., DMF), temperature control (e.g., 150°C), and purification via trituration with cold methanol . Multi-step protocols may also require chromatographic separation or recrystallization to ensure purity .

Which spectroscopic and computational methods are employed for structural characterization of this compound derivatives?

Basic

Structural confirmation relies on ¹H/¹³C NMR for analyzing proton and carbon environments, and mass spectrometry for molecular weight validation. Computational tools like PubChem provide molecular descriptors (e.g., InChIKey, SMILES) for predicting physicochemical properties. For example, N-(3-Chloro-4-(4-chloro-1-oxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide was characterized using 400 MHz NMR and 100 MHz ¹³C NMR, with data cross-referenced against PubChem entries .

How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound analogs?

Advanced

SAR studies require systematic substitution of functional groups (e.g., methyl, chloro, methoxy) and evaluation via bioassays. For instance:

- Pharmacological assays : Test analogs against target enzymes (e.g., mGlu1 receptors) to assess potency .

- Comparative analysis : Compare activities of derivatives like N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide with varying substituents .

- Computational modeling : Use docking simulations to predict binding affinities .

What strategies are recommended for resolving contradictions in pharmacokinetic (PK) data of this compound derivatives?

Advanced

Address PK discrepancies by:

- Cross-validation : Combine in vitro (e.g., microsomal stability assays) and in vivo (rodent PK studies) models .

- Parameter adjustment : Optimize logP and solubility via substituent modifications (e.g., trifluoromethyl groups enhance metabolic stability) .

- Data harmonization : Use PubChem descriptors to standardize molecular property reporting .

How should in vivo pharmacological studies be structured to evaluate this compound derivatives?

Advanced

Design studies with:

- Dose-response curves : Test efficacy at multiple doses (e.g., 10–100 mg/kg) in disease models .

- Control groups : Include vehicle and positive controls (e.g., known mGlu1 modulators) .

- PK/PD modeling : Correlate plasma concentrations (AUC, Cmax) with target engagement .

What are the key considerations in optimizing reaction conditions for high-yield synthesis of this compound?

Basic

Key factors include:

- Catalyst selection : DMAP enhances coupling efficiency in amide formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Temperature control : Microwave-assisted synthesis reduces side reactions at 150°C .

What role does X-ray crystallography play in confirming the three-dimensional conformation of this compound derivatives?

Advanced

X-ray crystallography resolves:

- Stereochemistry : Determines spatial arrangement of substituents (e.g., methyl groups on the furan ring) .

- Intermolecular interactions : Identifies hydrogen bonds or π-π stacking critical for target binding .

- Validation : Confirms computational predictions (e.g., DFT-optimized geometries) .

How can researchers utilize PubChem and other databases to predict ADMET properties of this compound?

Basic

Leverage QSAR models in PubChem to predict:

- Absorption : LogP values indicate membrane permeability .

- Metabolism : Cytochrome P450 interactions inferred from structural analogs .

- Toxicity : Use ToxCast data for preliminary risk assessment .

What methodologies are employed to assess the toxicological profile of this compound derivatives given limited existing data?

Advanced

When data is scarce:

- In silico tools : Apply Derek Nexus or ProTox-II for toxicity predictions .

- In vitro assays : Use hepatocyte viability tests (e.g., MTT assay) .

- Acute toxicity studies : Conduct OECD 423-guided rodent trials at escalating doses .

How can computational docking studies inform the design of this compound derivatives targeting specific enzymes?

Advanced

Docking workflows include:

- Target preparation : Retrieve enzyme structures (e.g., mGlu1 receptor) from PDB .

- Ligand optimization : Modify substituents to improve binding scores (e.g., fluorine atoms enhance affinity) .

- Free energy calculations : Use MM/GBSA to rank derivatives by ΔG binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。